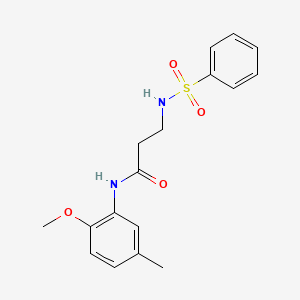
(4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine, also known as BAM, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. BAM belongs to the class of phenethylamines and is structurally similar to other psychoactive substances such as amphetamines and MDMA.
Wirkmechanismus
The exact mechanism of action of (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine is not fully understood, but it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a serotonin 5-HT2A receptor agonist. These mechanisms of action are similar to other psychoactive substances such as MDMA and amphetamines.
Biochemical and Physiological Effects
(4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which may contribute to its therapeutic effects. Additionally, (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine has been shown to increase heart rate and blood pressure, which may have implications for its use in clinical settings.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine is its high potency and selectivity for its target receptors. This makes it a useful tool for studying the effects of serotonin, norepinephrine, and dopamine on behavior and physiology. However, the high potency of (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine also presents a challenge in dosing and ensuring the safety of lab animals.
Zukünftige Richtungen
There are several future directions for research on (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine. One area of interest is its potential use in combination with other psychoactive substances for the treatment of mental health disorders. Additionally, further studies are needed to fully understand the mechanism of action of (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine and its effects on behavior and physiology. Finally, the safety and efficacy of (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine in human clinical trials need to be evaluated to determine its potential as a therapeutic agent.
Conclusion
In conclusion, (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine is a novel psychoactive substance that has shown promise for its potential therapeutic applications in the treatment of mental health disorders. Its high potency and selectivity for its target receptors make it a useful tool for studying the effects of serotonin, norepinephrine, and dopamine on behavior and physiology. Further research is needed to fully understand the mechanism of action of (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine and its effects on behavior and physiology, as well as its safety and efficacy in human clinical trials.
Synthesemethoden
The synthesis of (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine involves a multi-step process that starts with the reaction of 4-bromo-2-methylphenol with 2,4-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with ammonium acetate to form the final product, (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine. This synthesis method has been optimized to yield high purity and yield of (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine.
Wissenschaftliche Forschungsanwendungen
(4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). In preclinical studies, (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine has shown promising results in reducing depressive-like behaviors and anxiety-related behaviors in animal models. Additionally, (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine has been shown to enhance fear extinction learning, which may have implications for the treatment of PTSD.
Eigenschaften
IUPAC Name |
4-bromo-N-[(2,4-dimethoxyphenyl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-11-8-13(17)5-7-15(11)18-10-12-4-6-14(19-2)9-16(12)20-3/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRZOJOMVSHOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5869223.png)

![N-(2,4-dimethylphenyl)-N'-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]guanidine](/img/structure/B5869231.png)
![3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5869235.png)
![3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5869243.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5869246.png)
![methyl 2-methyl-3-[(phenylacetyl)amino]benzoate](/img/structure/B5869254.png)


![3,4-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5869271.png)

![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5869285.png)

